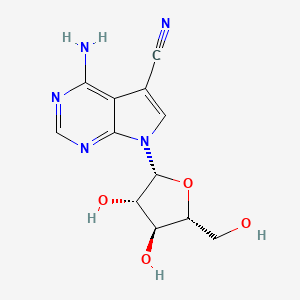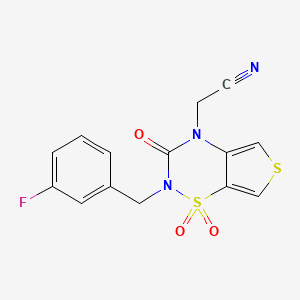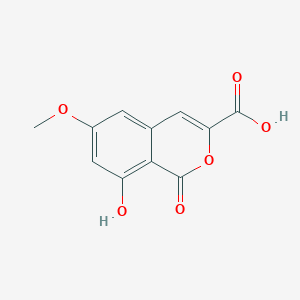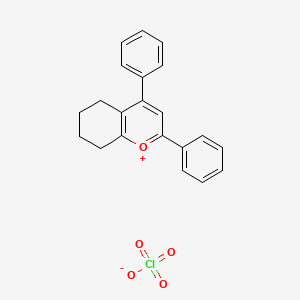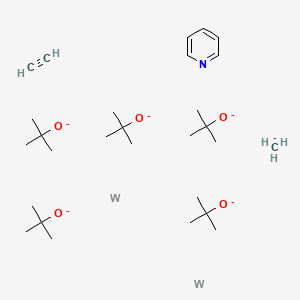
trans-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide: is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound features a dithiolan ring attached to the theophylline structure, which may impart unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide typically involves the reaction of theophylline with a dithiolan derivative under controlled conditions. The reaction may require specific catalysts and solvents to ensure the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiolan ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups attached to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of theophylline derivatives.
Substitution: Various substituted theophylline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a model system to study the effects of dithiolan rings on the chemical reactivity and stability of theophylline derivatives .
Biology: In biological research, it serves as a probe to investigate the interactions between theophylline derivatives and biological macromolecules such as proteins and nucleic acids .
Medicine: The compound is explored for its potential therapeutic effects, particularly in respiratory diseases and as an anti-inflammatory agent .
Industry: In the industrial sector, it may be used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds .
Mechanism of Action
The mechanism of action of trans-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide involves its interaction with various molecular targets, including phosphodiesterases and adenosine receptors. By inhibiting phosphodiesterases, the compound increases the levels of cyclic AMP, leading to bronchodilation and anti-inflammatory effects . Additionally, it may modulate histone deacetylase activity, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
- cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide
- 1,3-Dimethylxanthine derivatives
- 1,2,3-Triazole-containing theophylline derivatives
Uniqueness: trans-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide is unique due to the presence of the trans-configuration of the dithiolan ring, which may impart distinct chemical and biological properties compared to its cis-isomer and other theophylline derivatives .
Properties
CAS No. |
116563-39-4 |
|---|---|
Molecular Formula |
C28H55NO5W2-6 |
Molecular Weight |
853.4 g/mol |
IUPAC Name |
acetylene;carbanide;2-methylpropan-2-olate;pyridine;tungsten |
InChI |
InChI=1S/C5H5N.5C4H9O.C2H2.CH3.2W/c1-2-4-6-5-3-1;5*1-4(2,3)5;1-2;;;/h1-5H;5*1-3H3;1-2H;1H3;;/q;5*-1;;-1;; |
InChI Key |
ISXPMJYRFSHWEW-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].C#C.C1=CC=NC=C1.[W].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





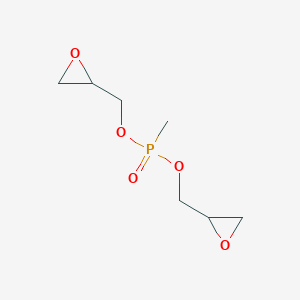
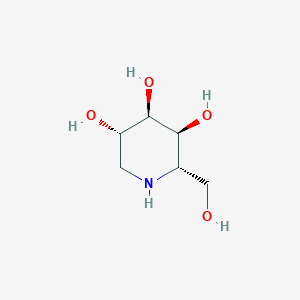


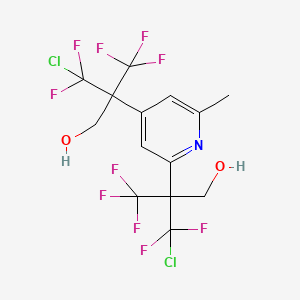
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;trihydrate](/img/structure/B12765856.png)

